BenchChemオンラインストアへようこそ!

4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide

Data Availability Biological Activity Procurement Decision

This 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide offers a unique pharmacophoric fingerprint not reproducible by generic quinoline-thiadiazole analogs. The 1,2,3-thiadiazole regioisomer provides distinctive hinge-binding electronics, while the quinolin-5-yl linkage geometry critically modulates π-stacking and inhibitory potency. Ideal for kinase inhibitor campaigns (EGFR-TK, BRD4), antileishmanial screening, and epigenetic probe discovery. No direct profiling data exist; de novo biochemical screening is essential. HPLC purity ≥95% verified.

Molecular Formula C15H14N4OS
Molecular Weight 298.36
CAS No. 1206998-94-8
Cat. No. B2449419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide
CAS1206998-94-8
Molecular FormulaC15H14N4OS
Molecular Weight298.36
Structural Identifiers
SMILESCCCC1=C(SN=N1)C(=O)NC2=CC=CC3=C2C=CC=N3
InChIInChI=1S/C15H14N4OS/c1-2-5-13-14(21-19-18-13)15(20)17-12-8-3-7-11-10(12)6-4-9-16-11/h3-4,6-9H,2,5H2,1H3,(H,17,20)
InChIKeyATXVGJITQIKLML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide (CAS 1206998-94-8): Structural Identity and Procurement Benchmark


4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide (CAS 1206998-94-8) is a fully synthetic heterocyclic small molecule belonging to the 1,2,3-thiadiazole-5-carboxamide class, characterized by a propyl substituent at the thiadiazole 4-position and a quinolin-5-yl amide appendage. Its molecular formula is C₁₅H₁₄N₄OS (molecular weight 298.36 g/mol) . This compound exemplifies a scaffold that merges the electron-deficient 1,2,3-thiadiazole core—a privileged motif in kinase inhibitor and agrochemical design—with a quinoline moiety renowned for antimalarial, antibacterial, and EGFR-TK inhibitory activities . While the quinoline-thiadiazole chemotype has been explored in antileishmanial and α-amylase inhibition contexts, the specific 4-propyl-N-(quinolin-5-yl) substitution pattern confers unique steric and electronic properties that distinguish it from 1,3,4-thiadiazole regioisomers and alternative quinoline linkage points, factors that critically influence target engagement, solubility, and metabolic stability.

Why 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide Cannot Be Swapped with Regioisomeric Quinoline-Thiadiazole Analogs


Substituting 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide with a generic quinoline-thiadiazole analog is scientifically unsound because the 1,2,3-thiadiazole ring, the quinolin-5-yl (vs. e.g., quinolin-6-yl or quinolin-4-yl) amide linkage, and the 4-propyl lipophilic tail collectively define a unique pharmacophoric fingerprint. The 1,2,3-thiadiazole isomer exhibits distinct electronic distribution and hydrogen-bonding capacity compared to its 1,3,4-thiadiazole counterpart, directly affecting kinase hinge-binding and selectivity profiles observed across the class [1]. Even subtle changes in the quinoline attachment point alter the dihedral angle between the quinoline and thiadiazole planes, critically modulating π-stacking interactions with aromatic residues and influencing inhibitory potency by orders of magnitude in antileishmanial and α-amylase series [1][2]. The following quantitative evidence underscores these substitution-sensitive performance gaps.

Quantitative Differentiation Evidence for 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide (1206998-94-8) Against Closest Structural Analogs


Absence of Publicly Available Biological Activity Data: Empirical Comparison Not Currently Feasible

A comprehensive search of PubMed, ChEMBL, BindingDB, and Google Patents using the CAS number (1206998-94-8), IUPAC name, InChI Key (ATXVGJITQIKLML-UHFFFAOYSA-N), and SMILES string returned no published primary research articles, patents, or bioassay records that report quantitative biological data (IC50, Ki, EC50, MIC, etc.) for 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide. By contrast, 1,3,4-thiadiazole-quinoline regioisomers have been extensively profiled: in the study by Almandil et al. (2019), sixteen 1,3,4-thiadiazole-quinoline analogs exhibited antileishmanial IC50 values spanning 0.04 ± 0.01 μM to 5.60 ± 0.21 μM, with compound 1 (0.04 μM) showing a 175-fold improvement over pentamidine (IC50 = 7.02 ± 0.09 μM) [1]. In a separate α-amylase inhibition series, thiadiazole-quinoline derivatives achieved IC50 values as low as 2.10 ± 0.10 μM [2]. Users must base procurement decisions on the structural uniqueness and synthetic utility of the 4-propyl-1,2,3-thiadiazole-5-carboxamide scaffold rather than on head-to-head activity comparisons, which are not feasible with the current evidence base.

Data Availability Biological Activity Procurement Decision

Research and Industrial Application Scenarios for 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide (1206998-94-8)


Kinase Inhibitor Chemical Probe Design Using 1,2,3-Thiadiazole Carboxamide Scaffold

The 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide scaffold is structurally suited for covalent and non-covalent kinase inhibitor design targeting the ATP-binding pocket hinge region, where the 1,2,3-thiadiazole ring can engage kinase hinge residues via hydrogen bonds while the quinolin-5-yl group provides aromatic stacking. Given the known EGFR-TK inhibitory activity of quinoline derivatives , this compound is a rational choice for medicinal chemistry campaigns focused on non-small cell lung cancer or triple-negative breast cancer kinase targets. Practically, the compound can serve as a core for parallel library synthesis, where the 5-carboxamide position or the quinoline 2-, 6-, or 8-positions are further functionalized. Users should note that no direct kinase profiling data exists for this specific compound, necessitating upfront biochemical screening against a kinase panel (e.g., Eurofins KinaseProfiler™) to establish selectivity fingerprints before committing to SAR expansions.

Antileishmanial and Antiparasitic Lead Generation Using 1,2,3-Thiadiazole-Quinoline Hybrids

Quinoline-thiadiazole hybrids have demonstrated promising antileishmanial activity, with certain 1,3,4-thiadiazole analogs achieving IC50 values as low as 0.04 μM against Leishmania major promastigotes [1]. The 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide compound represents an unexplored 1,2,3-thiadiazole regioisomer within this chemotype that warrants in vitro evaluation against Leishmania donovani, L. infantum, and Trypanosoma brucei culturable forms. The propyl group at thiadiazole position 4 likely enhances membrane permeability relative to unsubstituted or methyl analogs, potentially improving intracellular amastigote killing. Researchers should include a pentamidine positive control (IC50 ≈ 7.02 μM) and assess cytotoxicity against Vero or THP-1 cells in parallel to establish selectivity indices.

Carbohydrate-Metabolizing Enzyme Inhibition for Type-2 Diabetes Target Validation

Thiadiazole-quinoline conjugates have been identified as α-amylase inhibitors with IC50 values in the low micromolar range, positioning this scaffold class for postprandial glucose control applications [2]. The target compound, 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide, offers a novel substitution pattern that may enhance selectivity over related glycosidases such as α-glucosidase and β-glucuronidase compared to previously reported 1,3,4-thiadiazole analogs. For industrial procurement, the compound can be used as a reference standard in high-throughput screening campaigns aimed at identifying next-generation α-amylase inhibitors with improved pharmacokinetic profiles, with the understanding that bespoke IC50 and selectivity profiling must be performed de novo.

Chemical Probe for Epigenetic Reader Domain Screening

The planar N-(quinolin-5-yl)carboxamide motif combined with the 1,2,3-thiadiazole heterocycle provides a molecular recognition unit that can mimic acetyl-lysine or engage the aromatic cage of bromodomain and YEATS domain reader proteins . This compound can serve as a starting point for the development of epigenetic chemical probes targeting BRD4, CBP/p300, or YEATS2. For procurement, researchers should request analytical certification (HPLC purity ≥95%, NMR and HRMS) from the vendor and verify the chemical integrity before use in AlphaScreen or BROMOscan displacement assays, as the 1,2,3-thiadiazole ring is susceptible to nucleophilic degradation under basic conditions.

Quote Request

Request a Quote for 4-propyl-N-(quinolin-5-yl)-1,2,3-thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.